
5-bromo-N-methylpyridin-2-amine
Overview
Description
5-Bromo-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H7BrN2 It is a brominated derivative of N-methylpyridin-2-amine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methylpyridin-2-amine typically involves the bromination of N-methylpyridin-2-amine. One common method is the reaction of N-methylpyridin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with bases like potassium phosphate and solvents like 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2-amines.
Coupling Reactions:
Scientific Research Applications
5-Bromo-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to its molecular targets by forming halogen bonds or through hydrophobic interactions . The exact pathways involved vary based on the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-(dimethylamino)pyrimidine
- 3,5-Dichloro-N-methylpyridin-2-amine
Uniqueness
5-Bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position of the pyridine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
Overview
5-Bromo-N-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of the pyridine ring and a methyl group at the nitrogen atom in the 2-position. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.
This compound can be synthesized through several methods, including nucleophilic substitution reactions where bromine is replaced by other nucleophiles. Its synthesis often involves starting from simpler pyridine derivatives, followed by functionalization to introduce the bromine and methyl groups. For example, Suzuki cross-coupling reactions have been employed to create related compounds, demonstrating the versatility of pyridine derivatives in synthetic organic chemistry .
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related pyridine derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives have demonstrated effectiveness against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, highlighting their potential as new antimicrobial agents .
Anti-inflammatory and Anticancer Potential
In addition to antimicrobial effects, compounds similar to this compound have been investigated for anti-inflammatory and anticancer activities. The presence of halogen substituents has been linked to enhanced biological activity, potentially due to their influence on molecular interactions with biological targets such as enzymes and receptors. For example, some derivatives have shown promise in inhibiting tumor cell proliferation in vitro .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may interact with specific enzymes or receptors through hydrogen bonding and π-π interactions facilitated by the bromine atom and the aromatic nature of the pyridine ring. Such interactions can influence binding affinity and specificity towards biological targets, contributing to its pharmacological profile .
Case Studies and Research Findings
Several studies have elucidated the biological activities of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against strains like E. coli and Klebsiella pneumoniae, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL .
- Anti-Thrombolytic Activity : Another investigation assessed the anti-thrombolytic properties of related pyridine derivatives, revealing that certain compounds significantly inhibited clot formation, suggesting potential applications in managing thrombotic disorders .
- Haemolytic Activity : Research into the haemolytic activity of these compounds indicated that variations in substituents could lead to significant differences in cytotoxicity against red blood cells, which is crucial for evaluating the safety profile of potential drug candidates .
Data Summary Table
Properties
IUPAC Name |
5-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPOPZLVCZUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576241 | |
Record name | 5-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-30-0 | |
Record name | 5-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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